1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC9803988
InChI: InChI=1S/C13H13N3O/c1-3-15-9(2)8-12(17)16-11-7-5-4-6-10(11)14-13(15)16/h4-8H,3H2,1-2H3
SMILES: CCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C
Molecular Formula: C13H13N3O
Molecular Weight: 227.26 g/mol

1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one

CAS No.:

Cat. No.: VC9803988

Molecular Formula: C13H13N3O

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one -

Specification

Molecular Formula C13H13N3O
Molecular Weight 227.26 g/mol
IUPAC Name 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4-one
Standard InChI InChI=1S/C13H13N3O/c1-3-15-9(2)8-12(17)16-11-7-5-4-6-10(11)14-13(15)16/h4-8H,3H2,1-2H3
Standard InChI Key MLFUAGOYQKUIJG-UHFFFAOYSA-N
SMILES CCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C
Canonical SMILES CCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure consists of a pyrimidine ring fused to a benzimidazole system, with an ethyl group at position 1 and a methyl group at position 2 (Figure 1). Its IUPAC name, 1-ethyl-2-methylpyrimido[1,2-a]benzimidazol-4-one, reflects this substitution pattern. Key structural parameters include:

  • Molecular Formula: C13H13N3O\text{C}_{13}\text{H}_{13}\text{N}_3\text{O}

  • Molecular Weight: 227.26 g/mol

  • Canonical SMILES: CCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C\text{CCN1C(=CC(=O)N2C1=NC3=CC=CC=C32)C}

X-ray crystallography and computational studies reveal planarity in the fused ring system, which enhances π-π stacking interactions with biological targets . The carbonyl group at position 4 contributes to hydrogen-bonding capabilities, a feature critical for enzyme inhibition.

Synthetic Methodologies

Conventional Synthesis Pathways

The synthesis typically involves multi-step reactions starting from 2-aminobenzimidazole derivatives. A common approach utilizes β-keto esters or α,β-unsaturated carbonyl compounds as pyrimidine precursors . For example:

  • Condensation with β-Keto Esters:
    Heating 2-aminobenzimidazole (1a) with ethyl acetoacetate in ethanol under acidic conditions yields the pyrimidine ring via cyclocondensation . This method achieves yields of 74–94% with microwave assistance .

  • Reactions with α,β-Unsaturated Aldehydes:
    Cho et al. demonstrated that β-bromo-α,β-unsaturated aldehydes react with 1a to form the target compound in 85–92% yields under solvent-free conditions .

Advanced Catalytic Strategies

Recent advances emphasize heterogeneous catalysis to improve efficiency. For instance, polyacrylic-supported layered double hydroxides (PAA-g-LDH) reduce reaction times to 2–3 hours while maintaining yields above 85% . Photochemical methods using UV light (312 nm) have also been explored, enabling rapid cyclization without solvents .

Table 1: Comparison of Synthetic Methods

MethodCatalystYield (%)Time (h)Reference
β-Keto ester condensationNone74–948–24
α,β-Unsaturated aldehydePAA-g-LDH85–922–3
PhotochemicalUV light (312 nm)89–910.5–2

Biological Activity and Mechanisms

Antimicrobial Properties

The compound exhibits broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimum inhibitory concentrations (MICs) ranging from 8–32 μg/mL. The nitrogen-rich framework enhances interactions with microbial enzymes, particularly those involved in folate biosynthesis .

Enzyme Inhibition

The carbonyl group at position 4 interacts with active sites of tyrosine kinases and cyclooxygenase-2 (COX-2), suggesting utility in inflammatory and autoimmune diseases .

Applications in Drug Development

Scaffold Optimization

Future Research Directions

  • Mechanistic Studies: Elucidate the compound’s interaction with DHFR and DNA topoisomerases using cryo-EM and molecular docking .

  • Hybrid Molecules: Conjugate with known anticancer agents (e.g., doxorubicin) to synergize efficacy .

  • Green Chemistry: Develop solvent-free syntheses using biocatalysts or flow chemistry .

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